2-(Carboxyamino)-2-phenylacetic acid

Description

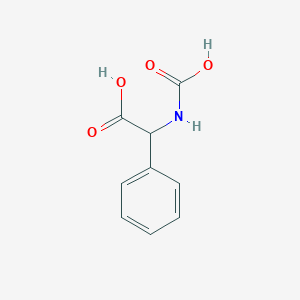

2-(Carboxyamino)-2-phenylacetic acid, also known as 2-(carbamoylamino)-2-phenylacetic acid (CAS No. 82264-50-4), is a carboxylic acid derivative with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . Structurally, it features a phenyl group and a carbamoylamino (ureido) group attached to the α-carbon of the acetic acid backbone (Figure 1). This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and enzyme inhibitors. Key suppliers offer it at purities ≥95%, with prices ranging from $70.00 to $146.00 per 25–50 mg .

Figure 1: Structure of 2-(carbamoylamino)-2-phenylacetic acid.

Properties

Molecular Formula |

C9H9NO4 |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

2-(carboxyamino)-2-phenylacetic acid |

InChI |

InChI=1S/C9H9NO4/c11-8(12)7(10-9(13)14)6-4-2-1-3-5-6/h1-5,7,10H,(H,11,12)(H,13,14) |

InChI Key |

RRTQTOBOLIGMED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxyamino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the amidation of phenylacetic acid derivatives. For instance, phenylacetic acid can be reacted with an appropriate amine under acidic or basic conditions to form the desired product. Another method involves the use of protecting groups to selectively introduce the carboxyamino functionality.

Industrial Production Methods

Industrial production of 2-(Carboxyamino)-2-phenylacetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxyamino)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyamino group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Carboxyamino)-2-phenylacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Carboxyamino)-2-phenylacetic acid exerts its effects involves interactions with specific molecular targets. The carboxyamino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl ring can participate in π-π interactions, further stabilizing the compound within biological systems.

Comparison with Similar Compounds

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

- Molecular Formula: C₁₄H₁₂BrNO₄S·H₂O

- Key Features : Bromine substitution increases molecular weight (383.23 g/mol) and polarizability compared to the chloro derivative. Crystal structure analysis reveals a dihedral angle of 39.5° between phenyl rings, stabilized by N–H⋯O and O–H⋯O hydrogen bonds .

- Applications : Halogenated sulfonamides exhibit enhanced biological activity, including kinase inhibition and antibacterial effects .

Table 1: Comparison of Sulfonamide Derivatives

| Compound | Molecular Weight | Substituent | Hydrogen Bonding | Key Applications |

|---|---|---|---|---|

| 2-(Carbamoylamino)-2-phenylacetic acid | 194.19 | -NHCONH₂ | Moderate | Peptidomimetics |

| 2-(4-Cl-PhSO₂NH)-2-phenylacetic acid | 325.77 | -SO₂NH-Cl | High | Antimicrobial ligands |

| 2-(4-Br-PhSO₂NH)-2-phenylacetic acid | 383.23 | -SO₂NH-Br | High | Kinase inhibitors |

Ureido and Amino Derivatives

Diphenylhydantoic Acid (2-(Carbamoylamino)-2,2-diphenylacetic Acid)

- Molecular Formula : C₁₅H₁₄N₂O₃

- Key Features : Two phenyl groups at the α-carbon increase steric hindrance, reducing solubility in aqueous media. The ureido group (-NHCONH₂) is retained, but the additional phenyl group enhances lipophilicity (logP ≈ 2.8) .

- Applications : Analogues of phenytoin, used in anticonvulsant research .

2-Benzamido-2-phenylacetic Acid

- Molecular Formula: C₁₅H₁₃NO₃

- This substitution raises the melting point (>200°C) compared to the parent compound .

Table 2: Ureido/Amino Derivatives Comparison

| Compound | Molecular Weight | Substituent | Solubility (mg/mL) | Applications |

|---|---|---|---|---|

| 2-(Carbamoylamino)-2-phenylacetic acid | 194.19 | -NHCONH₂ | 12.5 (DMSO) | Enzyme inhibitors |

| Diphenylhydantoic acid | 270.29 | -NHCONH₂, 2×Ph | 1.2 (DMSO) | Anticonvulsant research |

| 2-Benzamido-2-phenylacetic acid | 255.27 | -NHCOC₆H₅ | 8.3 (DMSO) | Receptor ligand studies |

Hydroxy and Alkoxy Derivatives

2-Hydroxyphenylacetic Acid

- Molecular Formula : C₈H₈O₃

- Key Features: A hydroxyl (-OH) group replaces the carbamoylamino group, significantly lowering pKa (~3.1) and increasing acidity. This enhances solubility in polar solvents (e.g., water: 50 mg/mL) .

- Applications : Biomarker in metabolic disorders and microbial fermentation studies .

2-(tert-Butoxy)-2-phenylacetic Acid

- Molecular Formula : C₁₂H₁₆O₃

- Key Features : The tert-butoxy group (-O-tBu) increases steric bulk and lipophilicity (logP ≈ 2.5), making it suitable for prodrug strategies .

Table 3: Hydroxy/Alkoxy Derivatives Comparison

| Compound | pKa | logP | Solubility | Applications |

|---|---|---|---|---|

| 2-(Carbamoylamino)-2-phenylacetic acid | 4.2 | 1.1 | Moderate (DMSO) | Drug intermediates |

| 2-Hydroxyphenylacetic acid | 3.1 | 0.8 | High (water) | Metabolic research |

| 2-(tert-Butoxy)-2-phenylacetic acid | 4.5 | 2.5 | Low (water) | Prodrug development |

Amino-Ester Derivatives

Ethyl 2-(Diethylamino)-2-phenylacetate

- Molecular Formula: C₁₄H₂₁NO₂

- Key Features: The ethyl ester and diethylamino group introduce bifunctional character (logP ≈ 2.8), enabling membrane permeability and hydrolysis-dependent drug release .

Table 4: Amino-Ester Derivatives Comparison

| Compound | Molecular Weight | Functional Groups | Key Properties |

|---|---|---|---|

| 2-(Carbamoylamino)-2-phenylacetic acid | 194.19 | -NHCONH₂, -COOH | Polar, hydrogen-bonding |

| Ethyl 2-(diethylamino)-2-phenylacetate | 235.32 | -COOEt, -NEt₂ | Lipophilic, hydrolyzable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.